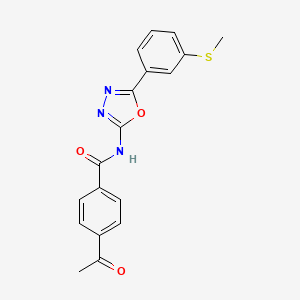![molecular formula C16H16N6O2S B2489593 2-{[4-氨基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代基}-N-(3-甲氧基苯基)乙酰胺 CAS No. 769927-54-0](/img/structure/B2489593.png)
2-{[4-氨基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代基}-N-(3-甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms. It has a sulfanyl group (-SH) attached to the triazole ring, and an acetamide group attached to the sulfanyl group. The acetamide group is further substituted with a 3-methoxyphenyl group. The triazole ring is also substituted with a 4-amino group and a 4-pyridinyl group .
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide, also known as 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide:
Neuroprotective Agents
This compound has shown potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases like Parkinson’s disease (PD). Research indicates that derivatives of the 1,2,4-triazole scaffold can inhibit the aggregation of alpha-synuclein, a protein associated with PD . By preventing the formation of toxic aggregates, these compounds may help protect dopaminergic neurons from degeneration.
Protein Kinase Inhibition
The compound’s structure suggests it could be a potent inhibitor of various protein kinases. Protein kinases are crucial in regulating cellular activities, and their dysregulation is linked to numerous diseases, including cancer. Studies have shown that similar compounds can inhibit kinases like Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which are involved in cell cycle regulation and neurodegenerative diseases .
Antiviral Agents
Compounds with similar structures have been investigated for their antiviral properties. The presence of the triazole ring and pyridine moiety can enhance the compound’s ability to interfere with viral replication processes. This makes it a candidate for developing treatments against viral infections .
Anti-inflammatory Agents
The compound’s structure allows it to interact with various biological targets involved in inflammation. Research on related compounds has demonstrated significant anti-inflammatory activity, which could be beneficial in treating chronic inflammatory conditions .
Anticancer Agents
Given its potential to inhibit protein kinases, this compound could also serve as an anticancer agent. Protein kinase inhibitors are a class of cancer therapeutics that target specific kinases involved in tumor growth and proliferation. The compound’s ability to disrupt these pathways could make it effective against certain types of cancer .
Antioxidant Properties
The compound may exhibit antioxidant properties due to its chemical structure, which can scavenge free radicals and reduce oxidative stress. This property is valuable in preventing cellular damage and aging, as well as in treating diseases where oxidative stress plays a key role .
Antibacterial Agents
The triazole and pyridine components of the compound suggest it could be effective against bacterial infections. These moieties are known to enhance the antibacterial activity of compounds, making them useful in developing new antibiotics .
Enzyme Inhibition
The compound’s structure allows it to act as an enzyme inhibitor, potentially targeting enzymes involved in various metabolic pathways. This application is crucial in drug development for diseases where enzyme activity is dysregulated .
These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application leverages different aspects of the compound’s chemical structure to address specific biological challenges.
Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. Synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and derivatives. Synthesis and antiviral study of novel 4- (2- (6-amino-4-oxo-4,5 …). A brief review of the biological potential of indole derivatives.
属性
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-24-13-4-2-3-12(9-13)19-14(23)10-25-16-21-20-15(22(16)17)11-5-7-18-8-6-11/h2-9H,10,17H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGCXUDQIMWZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

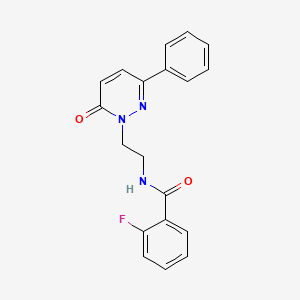

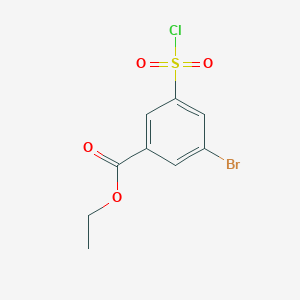
![4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2489513.png)
![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)
![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)

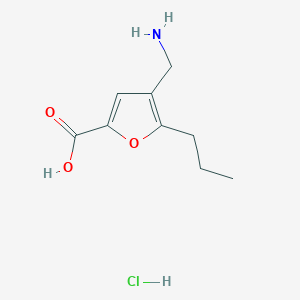

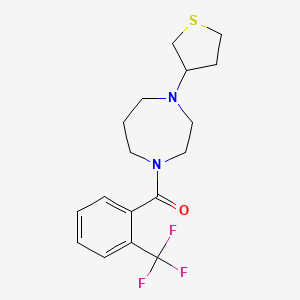
![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)
![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)
